B1575964 RMAD-5

RMAD-5

Cat. No.: B1575964
Attention: For research use only. Not for human or veterinary use.
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Description

RMAD-5 (Rhesus Macaque Defensin-5) is a defensin peptide identified in the mucosal immune system of rhesus macaques. Defensins are small, cysteine-rich antimicrobial peptides critical in innate immunity. This compound belongs to the α-defensin subfamily, which is characterized by a conserved three-dimensional β-sheet structure stabilized by three disulfide bonds .

Properties

bioactivity

Antibacterial, Antifungal

sequence

RTCRCRFGRCFRRESYSGSCNINGRIFSLCCR

Origin of Product

United States

Comparison with Similar Compounds

Sequence Homology and Structural Alignment

RMAD-5 shares significant sequence identity with defensins from humans and other primates. Key comparisons include:

Compound Species Sequence Identity to this compound Structural Features
RMAD-4 Rhesus Macaque 87% Four-residue variation located on a 7 Å face; potential functional divergence
HD-5 Human 60% Conserved β-sheet core; distinct C-terminal region affecting substrate binding
ROAD-1 Rhesus Macaque ~87% (via RMAD-4 homology) Structural overlap with RMAD-4; high conservation in antimicrobial domains
RMAD-6/-7 Rhesus Macaque Grouped with this compound Likely conserved disulfide topology; uncharacterized functional distinctions

Key Findings :

RMAD-4 vs. This compound: Despite 87% sequence identity, RMAD-4 exhibits a four-residue variation within a 7 Å radius on one face of its structure (Fig. 6B in ).

This compound vs. HD-5 : The 60% sequence identity highlights evolutionary divergence. HD-5’s C-terminal segment, absent in this compound, is essential for binding to bacterial lipid II, a peptidoglycan precursor . This implies this compound may employ alternative mechanisms for microbial targeting.

Functional Implications : The high homology among RMAD-4, -5, -6, and -7 suggests overlapping roles in mucosal immunity, but residue-level variations likely fine-tune activity against specific pathogens.

Functional and Mechanistic Divergence

While direct functional data for this compound are sparse, inferences can be drawn from its structural analogs:

  • Antimicrobial Activity : this compound’s conserved cysteine residues predict β-sheet stability, a hallmark of defensin-mediated membrane disruption. However, the variable residues in RMAD-4 (and by homology, this compound) may alter charge distribution, affecting electrostatic interactions with microbial surfaces .
  • Immunomodulatory Roles: Human α-defensins (e.g., HD-5) recruit immune cells via chemotaxis. This compound’s sequence divergence in receptor-binding regions (e.g., residues 20–30) may influence host-cell signaling pathways differently.

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